

A Technical Guide to the Spectral Data of Bis(methylthio)methane

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Compound of Interest

Compound Name: *Bis(methylthio)methane*

Cat. No.: *B156853*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **bis(methylthio)methane** (CAS No. 1618-26-4), also known as 2,4-dithiapentane. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **bis(methylthio)methane** ($C_3H_8S_2$), both 1H and ^{13}C NMR provide distinct signals corresponding to the molecule's two types of protons and carbons.

Spectral Data

The chemical shifts for **bis(methylthio)methane** are recorded in deuterated chloroform ($CDCl_3$).

Table 1: 1H and ^{13}C NMR Spectral Data for **Bis(methylthio)methane**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	2.09 - 2.15	Singlet	6H	2 x -S-CH ₃
^1H	3.56 - 3.62	Singlet	2H	-S-CH ₂ -S-
^{13}C	14.3	Not Applicable	Not Applicable	2 x -S-CH ₃
^{13}C	40.1	Not Applicable	Not Applicable	-S-CH ₂ -S-

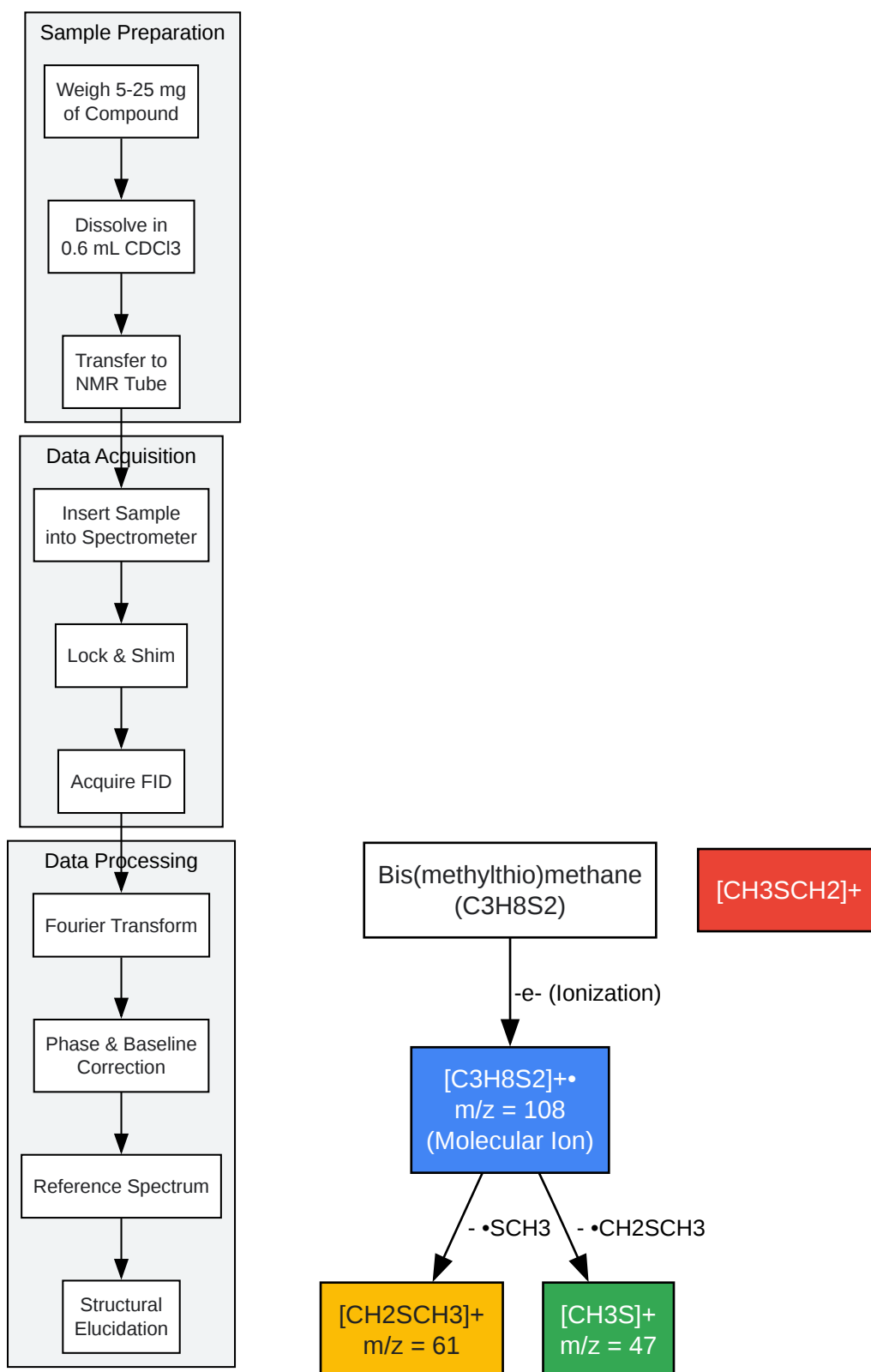
Data sourced from studies conducted in CDCl₃ at 300-400 MHz for ^1H NMR and 25-100 MHz for ^{13}C NMR.[\[1\]](#)[\[2\]](#)

Experimental Protocol: NMR Analysis

The following outlines a general procedure for acquiring NMR spectra of small organic molecules like **bis(methylthio)methane**.

- Sample Preparation: Dissolve 5-25 mg of **bis(methylthio)methane** in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[\[3\]](#)[\[4\]](#) For ^{13}C NMR, a higher concentration (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[\[4\]](#)
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, such as a 400 MHz instrument.
- Data Acquisition:
 - The instrument's magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming.[\[4\]](#)
 - For ^1H NMR, the acquisition can typically be completed in a few minutes.[\[4\]](#)
 - For ^{13}C NMR, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[\[4\]](#)

- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).



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